molecular formula C7H7BrIN B3221757 4-Bromo-2-iodo-3-methylaniline CAS No. 1208077-24-0

4-Bromo-2-iodo-3-methylaniline

Cat. No. B3221757
CAS RN: 1208077-24-0
M. Wt: 311.95
InChI Key: DOZVLCPXKOSQCE-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-3-methylaniline is a chemical compound with the molecular formula C7H7BrIN . It has a molecular weight of 311.95 .

Scientific Research Applications

Synthesis and Non-linear Optical Properties

A study by Rizwan et al. (2021) explored the Palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reaction. This synthesis aimed to explore their non-linear optical properties, reactivity, and structural features. The study provided valuable insights into the structural characteristics and reactivity descriptors of these compounds, indicating potential applications in materials science, specifically in the development of non-linear optical materials (Rizwan et al., 2021).

Supramolecular Chemistry

Dey and Desiraju (2004) compared the crystal structures of 4-phenoxyanilines, including 4-(4'-Iodo)phenoxyaniline, to demonstrate supramolecular equivalence among ethynyl, chloro, bromo, and iodo groups. This study contributes to the understanding of conditional isomorphism in crystal engineering, offering insights into the design of supramolecular architectures based on halogen-substituted compounds (Dey & Desiraju, 2004).

Synthesis of Heat and Pressure-Sensitive Dyes

A 2020 study by Xie et al. described the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a precursor for black fluorane dye (ODB-2), in a modular microreaction system. This process represents an advancement in the manufacture of thermal papers, highlighting the role of 4-Bromo-2-iodo-3-methylaniline derivatives in the synthesis of industrially significant dyes (Xie et al., 2020).

Photoluminescence and Molecular Imprinting

Syu et al. (2010) synthesized 4-Methylamino-N-allylnaphthalimide, a functional monomer with a fluorescent effect, from 4-bromo-1,8-naphthalic anhydride for the imprinting and specific uptake of creatinine, an important clinical marker for kidney function. This work showcases the application of 4-Bromo-2-iodo-3-methylaniline derivatives in the development of molecularly imprinted polymers for biomedical applications (Syu et al., 2010).

Antimicrobial Activity

Research by Upadhyay et al. (2020) involved the synthesis and characterization of Schiff bases derived from 3-bromo-4-methyl aniline, examining their antimicrobial activity. This study indicates the potential use of 4-Bromo-2-iodo-3-methylaniline derivatives in developing compounds with antimicrobial properties, underscoring the broader implications of these compounds in pharmaceutical research (Upadhyay et al., 2020).

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-3-methylaniline is not specified in the search results. The mechanisms of action for similar compounds often involve interactions with various biological targets, but these would be highly dependent on the specific context .

Safety and Hazards

4-Bromo-2-iodo-3-methylaniline is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

4-bromo-2-iodo-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZVLCPXKOSQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1I)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298500
Record name 4-Bromo-2-iodo-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208077-24-0
Record name 4-Bromo-2-iodo-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-iodo-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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